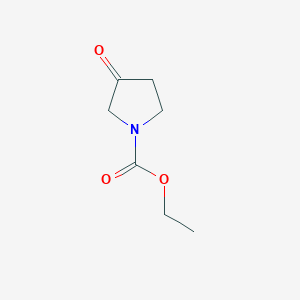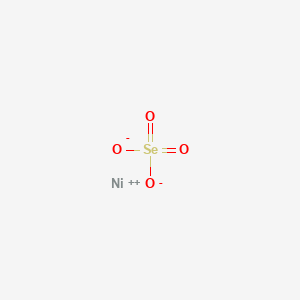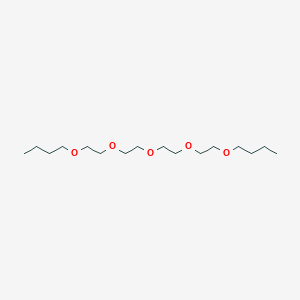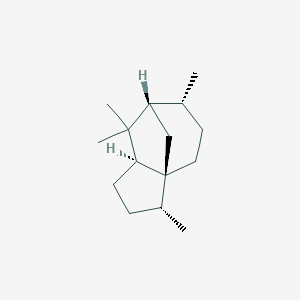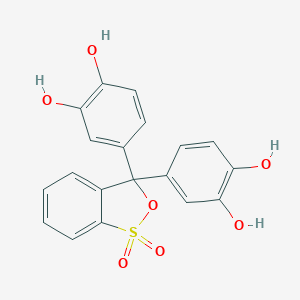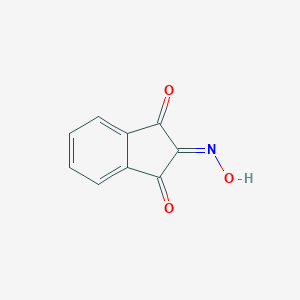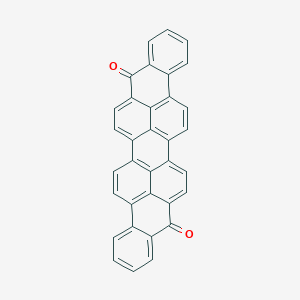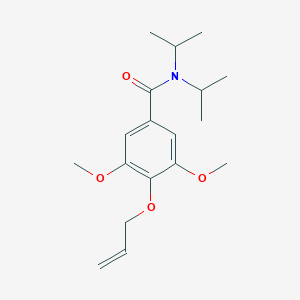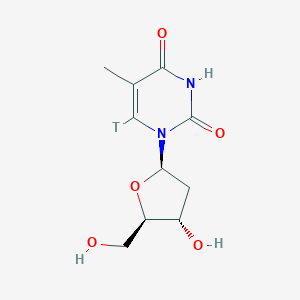
Ytterbium(III)-perchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) perchlorate is a chemical compound with the molecular formula Yb(ClO4)3. It is a rare earth metal and belongs to the lanthanide series of elements. Ytterbium(III) perchlorate is an important compound in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Nahinfrarote Fluorophore für die Lebendzell-Bildgebung
Ytterbium(III)-Komplexe wurden als Nahinfrarot-Fluorophore für die Lebendzell-Bildgebung verwendet . Diese Komplexe zeigen eine hohe NIR-Lumineszenz und haben höhere Stabilitäten und längere Zerfallslebensdauern im Vergleich zu ihren Gegenstücken . Sie wurden als biologische optische Sonden sowohl in der stationären Bildgebung als auch in der zeitaufgelösten Fluoreszenzlebensdauerbildgebung eingesetzt .
In-vivo-NIR-II-Ganzkörper-Bioimaging
Wasserlösliche Ytterbium(III)-Molekülproben wurden im In-vivo-NIR-II-Ganzkörper-Bioimaging eingesetzt . Einer der Yb(III)-Komplexe, Yb-2, wurde erfolgreich in der hochauflösenden nicht-invasiven Ganzkörper-, Gefäß- und Lymphknotenbildgebung von Kleintieren eingesetzt .
Fluoreszenzgesteuerte Sentinel-Lymphknotenchirurgie
Der Yb-2-Komplex wurde auch in der fluoreszenzgesteuerten Sentinel-Lymphknotenchirurgie eingesetzt . Dies zeigt die prospektive Anwendung von Lanthanid-Komplexen als molekulare Sonden in der NIR-II-Ganzkörper-Bioimaging und der chirurgischen Operation .
Quelle für Gammastrahlen
Ytterbium kann als Quelle für Gammastrahlen verwendet werden . Dies kann in verschiedenen wissenschaftlichen und medizinischen Anwendungen nützlich sein, bei denen Gammastrahlen erforderlich sind.
Dotierung von Edelstahl
Ytterbium wird zur Dotierung von Edelstahl verwendet . Dies kann die Eigenschaften des Stahls verbessern und ihn für bestimmte Anwendungen besser geeignet machen.
Dehnungsmessstreifen
Die elektrische Leitfähigkeit von Ytterbium steigt unter Spannung, was es für Dehnungsmessstreifen sehr nützlich macht
Safety and Hazards
Ytterbium(III) perchlorate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .
Relevant Papers One relevant paper discusses the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . Another paper discusses the human health effects of perchlorate, indicating that perchlorate pollution is still a relevant and prevailing topic .
Wirkmechanismus
Target of Action
Ytterbium(III) perchlorate, a rare earth perchlorate compound , primarily targets biological macromolecules such as DNA and BSA (Bovine Serum Albumin) . The interaction site of the ytterbium complex on BSA is site III .
Mode of Action
The ytterbium complex exhibits a high propensity for interaction with BSA and DNA via hydrophobic interactions and van der Waals forces . This interaction is determined using various techniques including absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments (only in the case of DNA), and competitive experiments .
Biochemical Pathways
The ytterbium complex displays efficient DNA cleavage in the presence of hydrogen peroxide . This suggests that the compound may affect the DNA replication pathway, leading to potential antimicrobial and anticancer effects .
Result of Action
The ytterbium complex has shown promising antibacterial activity and cytotoxicity in MCF-7 and A-549 cell lines . The cytotoxic activity of the Ytterbium(III) complex was increased when encapsulated with nanocarriers . This suggests that the compound could potentially be used as a novel anticancer and antimicrobial agent .
Action Environment
Ytterbium(III) perchlorate is typically stored at room temperature . Environmental factors such as temperature and the presence of other compounds (e.g., hydrogen peroxide) can influence the compound’s action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
Ytterbium(III) perchlorate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes interact with various biomolecules within the cell, and upon excitation, they display high NIR luminescence .
Cellular Effects
The cellular effects of Ytterbium(III) perchlorate are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes influence cell function by providing high-resolution images that can be used to study various cellular processes .
Molecular Mechanism
The molecular mechanism of Ytterbium(III) perchlorate involves the interaction of the Yb3+ complexes with various biomolecules within the cell . Upon excitation, these complexes emit high NIR luminescence, which can be used to study the molecular interactions within the cell .
Temporal Effects in Laboratory Settings
The temporal effects of Ytterbium(III) perchlorate in laboratory settings are observed through the stability and decay lifetimes of the Yb3+ complexes . These complexes have been found to have higher stabilities and prolonged decay lifetimes compared to their non-fluorinated counterparts .
Transport and Distribution
The transport and distribution of Ytterbium(III) perchlorate within cells and tissues are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence .
Subcellular Localization
The subcellular localization of Ytterbium(III) perchlorate is observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ytterbium(III) perchlorate can be achieved through the reaction of Ytterbium(III) oxide with perchloric acid.", "Starting Materials": [ "Ytterbium(III) oxide", "Perchloric acid" ], "Reaction": [ "Dissolve Ytterbium(III) oxide in water to form Ytterbium(III) hydroxide", "Add perchloric acid to the Ytterbium(III) hydroxide solution while stirring", "Heat the mixture to 60-70°C and continue stirring until all solid material dissolves", "Filter the solution to remove any impurities", "Evaporate the filtrate to dryness to obtain Ytterbium(III) perchlorate as a white solid" ] } | |
CAS-Nummer |
13498-08-3 |
Molekularformel |
ClHO4Yb |
Molekulargewicht |
273.50 g/mol |
IUPAC-Name |
perchloric acid;ytterbium |
InChI |
InChI=1S/ClHO4.Yb/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
HEQXAABLZSPGCZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Yb] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination environment of Ytterbium(III) perchlorate when complexed with the Schiff base ligand 4,10-Bis[2-(2-oxidobenzylideneamino-κ2N,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane?
A1: In the crystal structure of the complex formed between Ytterbium(III) perchlorate and the aforementioned Schiff base ligand, the Ytterbium(III) ion coordinates with eight atoms. [, ] The ligand acts in a dianionic, tetradentate fashion, providing four oxygen atoms and four nitrogen atoms for coordination. This creates a distorted square antiprism geometry around the Ytterbium(III) ion. []
Q2: How does the structure of the Schiff base ligand influence the stereochemistry of the Ytterbium(III) complex?
A2: The Schiff base ligand adopts a syn conformation in the complex, meaning both pendant arms are positioned on the same side of the central macrocyclic ring. [] This arrangement, coupled with the inherent chirality of the ligand's conformation, leads to the formation of enantiomeric pairs of diastereoisomers, specifically Δ(λλλλ) and Λ(δδδδ). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





